7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid chemical structure
7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid chemical structure
An In-depth Technical Guide to 7-Bromo-1-oxo-1H-isochromene-3-carboxylic Acid: Structure, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid, a halogenated derivative of the isocoumarin scaffold. Isocoumarins and their related isochroman structures are recognized as privileged heterocyclic motifs in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document, intended for researchers, medicinal chemists, and drug development professionals, delineates the molecule's core chemical structure, predicts its spectroscopic characteristics, proposes a viable synthetic pathway with detailed protocols, and explores its reactivity and potential as a versatile building block for the development of novel therapeutic agents. By leveraging the unique properties of the aryl bromide and carboxylic acid moieties, this compound serves as a critical starting point for library synthesis and structure-activity relationship (SAR) studies.
The Isochromene Scaffold: A Foundation for Bioactivity
The isochromene core, and specifically its oxidized form, isocoumarin (1-oxo-1H-isochromene), is a structural framework found in numerous natural products and synthetic molecules.[4] These scaffolds are of significant interest to the pharmaceutical industry due to their proven pharmacological relevance. Molecules incorporating this core have been reported to possess a diverse range of therapeutic applications, acting as antitumor, antimicrobial, antioxidant, and anti-inflammatory agents.[3][5] The planar, rigid structure of the isocoumarin ring system makes it an ideal scaffold for presenting substituents in a well-defined spatial orientation for interaction with biological targets. The introduction of a bromine atom at the 7-position, as in the title compound, offers two distinct advantages: it can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing potency or selectivity, and it provides a reactive handle for advanced synthetic modifications, such as cross-coupling reactions.
Molecular Structure and Physicochemical Properties
7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid is a poly-functionalized heterocyclic compound. Its structure consists of a bicyclic isocoumarin core, which includes a benzene ring fused to a pyran-1-one ring. A bromine atom is substituted at position 7 of the benzene ring, and a carboxylic acid group is attached to position 3 of the pyranone ring.
Detailed Experimental Protocol
Objective: To synthesize 7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid.
Materials:
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4-Bromohomophthalic acid
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Acetic anhydride
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Glyoxylic acid monohydrate
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Pyridine (anhydrous)
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Hydrochloric acid (2M)
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Ethyl acetate
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Hexanes
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Anhydrous sodium sulfate
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Standard laboratory glassware (oven-dried) [6]* Magnetic stirrer and heating mantle
Procedure:
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Synthesis of 4-Bromohomophthalic Anhydride (Intermediate):
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In a 100 mL round-bottom flask, combine 4-bromohomophthalic acid (10.0 g, 1 equiv.) and acetic anhydride (25 mL).
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Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 140 °C) for 2 hours. The solid should fully dissolve.
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Causality Insight: Acetic anhydride acts as both a solvent and a dehydrating agent, cyclizing the dicarboxylic acid to form the more reactive anhydride intermediate.
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Allow the reaction to cool to room temperature, then cool further in an ice bath for 30 minutes to induce crystallization.
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Collect the solid product by vacuum filtration, wash with cold hexanes, and dry under vacuum. The structure should be confirmed by melting point and IR spectroscopy (disappearance of the broad acid O-H stretch, appearance of characteristic anhydride C=O stretches).
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Condensation to form the Final Product:
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To an oven-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add the synthesized 4-bromohomophthalic anhydride (5.0 g, 1 equiv.) and glyoxylic acid monohydrate (1.1 equiv.).
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Add anhydrous pyridine (20 mL) via syringe. Pyridine serves as a basic catalyst and solvent.
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Heat the mixture to 80-90 °C with stirring for 4-6 hours.
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Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexanes with a drop of acetic acid. The product should appear as a new, UV-active spot.
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Workup and Purification:
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After cooling to room temperature, pour the reaction mixture slowly into 100 mL of ice-cold 2M HCl. This protonates the carboxylate and neutralizes the pyridine. A precipitate should form.
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Stir the acidic mixture for 30 minutes.
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Collect the crude solid by vacuum filtration and wash thoroughly with cold water.
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The crude product can be purified by either recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield the pure 7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid.
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Dry the final product under high vacuum and characterize using NMR, IR, and HRMS to confirm its structure and purity.
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Reactivity and Potential for Derivatization
The title compound is a versatile scaffold for chemical library development due to its two primary reactive sites: the carboxylic acid and the aryl bromide.
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Carboxylic Acid Modifications: The -COOH group is readily converted into a variety of other functional groups. []Esterification can produce prodrugs with improved membrane permeability, while amidation can be used to explore interactions with biological targets via hydrogen bonding. [8]The reactivity generally follows the order: acid chloride > anhydride > ester ≈ acid > amide. [9]
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Aryl Bromide Cross-Coupling: The C7-Br bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents (aryl, heteroaryl, alkyl, amine groups), enabling extensive exploration of the SAR at this position. The α-bromo acid itself is a useful intermediate for further reactions. [10][11]
Potential Applications in Drug Discovery
Given the established biological profile of the isocoumarin scaffold, 7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid represents a highly valuable starting point for drug discovery programs.
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Oncology: Many isochroman and isocoumarin derivatives demonstrate potent cytotoxic activity against cancer cell lines, often by inducing apoptosis. [1]This scaffold can be elaborated to target specific kinases or other cancer-related proteins.
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Infectious Diseases: The core structure is present in compounds with significant antibacterial and antifungal properties. [4][5]Derivatization can be used to optimize activity against drug-resistant strains.
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Inflammatory Disorders: Anti-inflammatory effects have been noted for several related compounds, suggesting potential for developing treatments for chronic inflammatory diseases. [2][3]The carboxylic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). [12]* Chemical Probe Development: The ability to functionalize both the C3 and C7 positions allows for the synthesis of chemical probes, such as biotinylated or fluorescently-tagged versions, to identify and validate novel biological targets.
Conclusion
7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid is a strategically designed chemical entity that combines the biologically relevant isocoumarin scaffold with two orthogonal, synthetically versatile functional groups. Its structure is readily characterizable by standard spectroscopic methods, and it can be accessed through logical and established synthetic chemistry. For researchers in drug discovery, this compound is not merely a single molecule but a gateway to vast chemical libraries, enabling the systematic exploration of structure-activity relationships required to develop next-generation therapeutic agents. Its potential applications span multiple disease areas, making it a molecule of significant interest for further investigation.
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